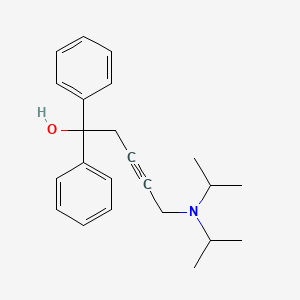
5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol is an organic compound that features a complex structure with both aliphatic and aromatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol can be achieved through a multi-step process:
Starting Materials: The synthesis begins with the preparation of 1,1-diphenylpent-3-yne, which can be synthesized from 1,1-diphenylacetylene and propargyl bromide through a Sonogashira coupling reaction.
Amination: The next step involves the introduction of the dipropan-2-ylamino group. This can be achieved through a nucleophilic substitution reaction using dipropan-2-ylamine and a suitable leaving group on the alkyne.
Hydroxylation: Finally, the hydroxyl group is introduced at the terminal carbon through a hydroboration-oxidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in 5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The amino group can undergo substitution reactions with electrophiles, such as alkyl halides, to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Alkyl halides, tosylates
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alkenes, alkanes
Substitution: Quaternary ammonium salts
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism by which 5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol exerts its effects depends on its specific application:
Medicinal Chemistry: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways, modulating their activity.
Materials Science: Its electronic properties could be harnessed in the design of organic semiconductors or light-emitting diodes (LEDs).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diphenylpent-3-yne: Lacks the amino and hydroxyl groups, making it less versatile in terms of chemical reactivity.
5-(Diethylamino)-1,1-diphenylpent-3-yn-1-ol: Similar structure but with diethylamino instead of dipropan-2-ylamino, which may affect its steric and electronic properties.
Uniqueness
5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol is unique due to the presence of both the dipropan-2-ylamino and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C23H29NO |
|---|---|
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
5-[di(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol |
InChI |
InChI=1S/C23H29NO/c1-19(2)24(20(3)4)18-12-11-17-23(25,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-16,19-20,25H,17-18H2,1-4H3 |
InChI-Schlüssel |
ZGQVEMBRADCXSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12451034.png)
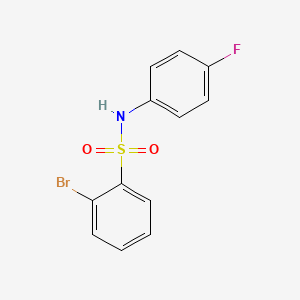
![2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide](/img/structure/B12451051.png)
![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B12451057.png)
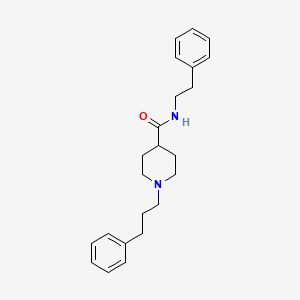
![2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12451071.png)

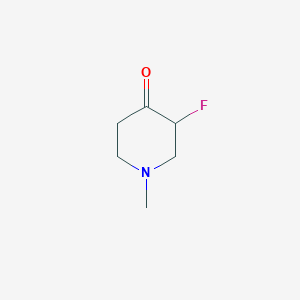
![Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium](/img/structure/B12451087.png)
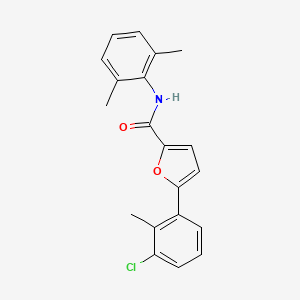
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine](/img/structure/B12451090.png)
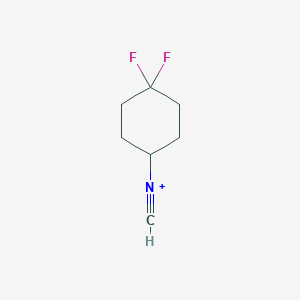
![N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B12451095.png)
![2-[2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12451109.png)
